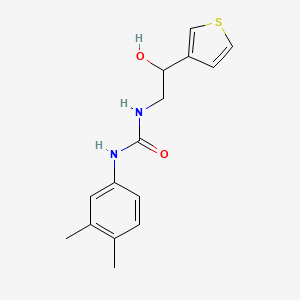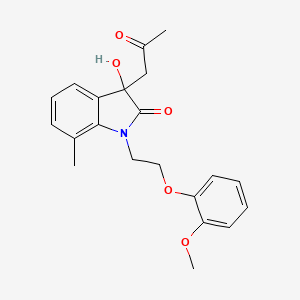
3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one, also known as HMA-1, is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic applications. HMA-1 belongs to the class of indolinones, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Chemical Analysis and Metabolite Detection
- Gas-Chromatographic Measurement of Urinary Metabolites : Studies on urinary phenolic and indolic metabolites using gas-liquid chromatography have been extended, with conditions devised to minimize O-methylation during preparation of methyl ester derivatives, improving quantitation and allowing measurement of indolic compounds at concentrations present in normal urine (Karoum et al., 1969).
Biological Activities and Therapeutic Potentials
- Cholinesterase Inhibitors and Antioxidants in Alzheimer's Disease : Carbamate derivatives of indolines, including indoline-3-propionic acids and esters, have shown scavenging activity against different radicals and significant protection against cytotoxicity in cardiomyocytes and neuronal cells. They also exhibit acetyl (AChE) and butyryl (BuChE) cholinesterase inhibitory activities, suggesting potential for Alzheimer's disease treatment (Yanovsky et al., 2012).
Chemical Structure and Properties
- Structural Analysis of Oxoindole Alkaloids : Research on the structure of oxoindole alkaloids, including analysis of molecular geometry, bonding, and intramolecular hydrogen bonding, provides insights into their chemical properties and potential interactions (Mukhopadhyyay et al., 1998).
Propriétés
IUPAC Name |
3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-14-7-6-8-16-19(14)22(20(24)21(16,25)13-15(2)23)11-12-27-18-10-5-4-9-17(18)26-3/h4-10,25H,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGQDFIGPHGCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=CC=CC=C3OC)(CC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




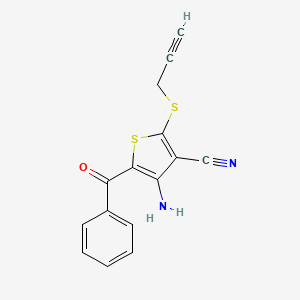

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2813119.png)
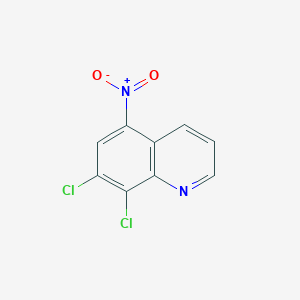
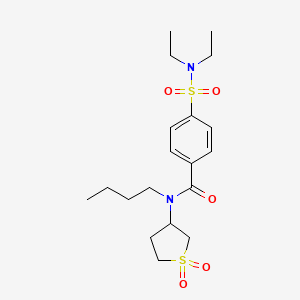
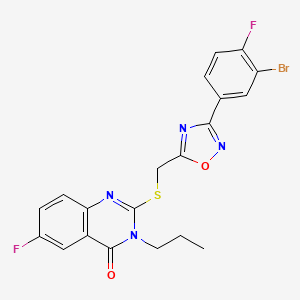

![N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2813126.png)


